molecular formula C12H14N2O2 B5696712 [(E)-(4-cyano-3,6,6-trimethyl-2-bicyclo[3.1.0]hex-3-enylidene)amino] acetate

[(E)-(4-cyano-3,6,6-trimethyl-2-bicyclo[3.1.0]hex-3-enylidene)amino] acetate

Cat. No.: B5696712
M. Wt: 218.25 g/mol
InChI Key: YGSGVWNRWQKRTK-KAMYIIQDSA-N
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Description

[(E)-(4-cyano-3,6,6-trimethyl-2-bicyclo[3.1.0]hex-3-enylidene)amino] acetate is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a cyano group, a trimethyl-substituted bicyclic ring, and an amino acetate moiety. Its distinct structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-(4-cyano-3,6,6-trimethyl-2-bicyclo[3.1.0]hex-3-enylidene)amino] acetate typically involves the cyanoacetylation of amines. This process can be carried out using various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Common methods include:

    Neat Methods: Stirring the reactants without solvent at room temperature.

    Stirring without Solvent at Steam Bath: Conducted at 70°C for several hours.

    Fusion: A solvent-free reaction at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(E)-(4-cyano-3,6,6-trimethyl-2-bicyclo[3.1.0]hex-3-enylidene)amino] acetate undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

[(E)-(4-cyano-3,6,6-trimethyl-2-bicyclo[3.1.0]hex-3-enylidene)amino] acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [(E)-(4-cyano-3,6,6-trimethyl-2-bicyclo[3.1.0]hex-3-enylidene)amino] acetate involves its interaction with specific molecular targets and pathways. The cyano group and amino acetate moiety play crucial roles in its reactivity and binding affinity. The compound may act by modulating enzymatic activities or interacting with cellular receptors, leading to various biological effects .

Comparison with Similar Compounds

[(E)-(4-cyano-3,6,6-trimethyl-2-bicyclo[3.1.0]hex-3-enylidene)amino] acetate can be compared with other cyanoacetamide derivatives and bicyclic compounds:

The unique combination of a cyano group, a trimethyl-substituted bicyclic ring, and an amino acetate moiety distinguishes this compound from other similar compounds, making it a valuable subject for further research and application.

Properties

IUPAC Name

[(E)-(4-cyano-3,6,6-trimethyl-2-bicyclo[3.1.0]hex-3-enylidene)amino] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-6-8(5-13)9-10(12(9,3)4)11(6)14-16-7(2)15/h9-10H,1-4H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSGVWNRWQKRTK-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2C(C1=NOC(=O)C)C2(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(C2C(/C1=N\OC(=O)C)C2(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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